Efaproxiral-d6
CAS No.:
Cat. No.: VC20253595
Molecular Formula: C20H23NO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H23NO4 |
---|---|
Molecular Weight | 347.4 g/mol |
IUPAC Name | 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
Standard InChI | InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
Standard InChI Key | BNFRJXLZYUTIII-LIJFRPJRSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |
Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Efaproxiral-d6 (CAS 1246815-16-6) is a deuterated derivative of Efaproxiral, characterized by the substitution of six hydrogen atoms with deuterium at specific methyl groups. Its molecular formula is CHDNO, yielding a molecular weight of 347.4 g/mol . The IUPAC name, 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid, reflects its structural complexity, which includes a phenoxyacetic acid backbone and a 3,5-dimethylanilino moiety.
Stereochemical and Functional Attributes
The compound’s three-dimensional structure, visualized through chemical informatics tools, reveals critical interactions between its phenoxy and acetic acid groups. These functional regions enable non-covalent binding to hemoglobin, a feature central to its biological activity . The deuterium substitutions at the methyl groups enhance metabolic stability, reducing oxidative degradation in vivo without altering the primary mechanism of action .
Table 1: Key Molecular Properties of Efaproxiral-d6
Property | Value |
---|---|
Molecular Formula | CHDNO |
Molecular Weight | 347.4 g/mol |
Boiling Point | 554.5±50.0°C |
Density | 1.2±0.1 g/cm³ |
Storage Conditions | -20°C |
Synthesis and Production
The synthesis of Efaproxiral-d6 involves a multi-step process optimized for efficiency and scalability. Beginning with hydroxyl phenylacetic acid, condensation with 3,5-dimethylaniline under microwave irradiation accelerates reaction kinetics, achieving yields exceeding 85%. Deuterium incorporation occurs during the final stages via hydrogen-deuterium exchange reactions, ensuring isotopic purity >98% . This method minimizes environmental impact by reducing solvent waste and energy consumption.
Quality Control and Characterization
Advanced analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), validate isotopic enrichment and structural integrity. The canonical SMILES notation (CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C) and InChI key (BNFRJXLZYUTIII-LIJFRPJRSA-N) provide standardized identifiers for global databases .
Mechanism of Action: Hemoglobin Modulation
Efaproxiral-d6 operates as an allosteric modifier of hemoglobin, binding non-covalently to the β-subunit tetramer. This interaction stabilizes the hemoglobin T-state (tense conformation), reducing oxygen-binding affinity by approximately 30% compared to unmodified hemoglobin . The resultant increase in tissue oxygen partial pressure (PO) mitigates hypoxia, particularly in tumors and ischemic regions .
Oxygen Dissociation Dynamics
By shifting the oxygen dissociation curve to the right, Efaproxiral-d6 elevates the P value—the partial pressure at which hemoglobin is 50% saturated. In preclinical models, this effect enhanced tumor oxygenation from baseline PO levels of 5–10 mmHg to 20–25 mmHg, significantly improving radiotherapy efficacy .
Equation 1: Oxygen-Binding Affinity Modulation
Where is the binding constant, the activation energy, and the gas constant .
Therapeutic and Research Applications
Radiosensitization in Oncology
Hypoxic tumor microenvironments resist radiotherapy due to reduced free radical formation. Efaproxiral-d6 counteracts this by elevating intratumoral oxygen levels, synergizing with ionizing radiation to increase DNA damage by 40–60% in glioblastoma models . Clinical trials of non-deuterated Efaproxiral demonstrated a 22% improvement in median survival for brain metastasis patients, suggesting deuterated analogs could further optimize outcomes .
Ischemic Conditions
In myocardial infarction models, Efaproxiral-d6 increased myocardial salvage by 35% by enhancing oxygen delivery to peri-infarct zones . Similarly, stroke studies reported a 25% reduction in infarct volume when administered within 3 hours of ischemia onset .
Metabolic Tracing
Deuterium labeling enables precise tracking of Efaproxiral-d6 metabolites via mass spectrometry. Studies using -glucose co-administration revealed accelerated glycolysis in hypoxic cells, highlighting its utility in metabolic flux analysis .
Future Directions and Innovations
Next-Generation Derivatives
Structure-activity relationship (SAR) studies aim to amplify allosteric effects while minimizing side effects. Derivatives substituting the phenoxy group with electron-withdrawing moieties (e.g., nitro or cyano) show a 50% increase in P modulation in vitro .
Combination Therapies
Ongoing trials explore Efaproxiral-d6 with hypoxia-activated prodrugs (HAPs) like Tirapazamine. In triple-negative breast cancer models, this combination reduced tumor growth by 70% compared to monotherapy .
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